

Navigating the Spectral Landscape of 1,4-Dibromohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dibromohexane

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This technical guide provides a detailed analysis of the anticipated ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **1,4-dibromohexane**. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted spectral parameters, offers a comprehensive experimental protocol for data acquisition, and illustrates the logical framework for spectral interpretation.

It is important to note that as of the compilation of this guide, readily available, experimentally verified ^1H and ^{13}C NMR data for **1,4-dibromohexane** is scarce in public databases. Consequently, the spectral data presented herein is predicted based on established principles of NMR spectroscopy, including the analysis of substituent effects and comparison with structurally related bromoalkanes.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **1,4-dibromohexane**. These predictions are grounded in the understanding of how the electronegative bromine atoms influence the magnetic environment of adjacent protons and carbons.

Table 1: Predicted ^1H NMR Spectral Data for **1,4-Dibromohexane**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1	~3.45	Triplet	~6.8	2H
H2	~1.90	Multiplet	-	2H
H3	~1.75	Multiplet	-	2H
H4	~4.10	Quintet	~6.5	1H
H5	~1.85	Multiplet	-	2H
H6	~1.00	Triplet	~7.4	3H

Table 2: Predicted ¹³C NMR Spectral Data for **1,4-Dibromohexane**

Position	Chemical Shift (δ, ppm)
C1	~33
C2	~35
C3	~30
C4	~55
C5	~32
C6	~12

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as **1,4-dibromohexane**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1,4-dibromohexane** for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The solvent should be chosen based on the sample's solubility and its own NMR signals not overlapping with those of the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. Instrument Setup:

- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Place the sample in the NMR spectrometer's magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated or semi-automated process on modern spectrometers.

3. ^1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., ' zg' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: Typically room temperature (e.g., 298 K).

4. ^{13}C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

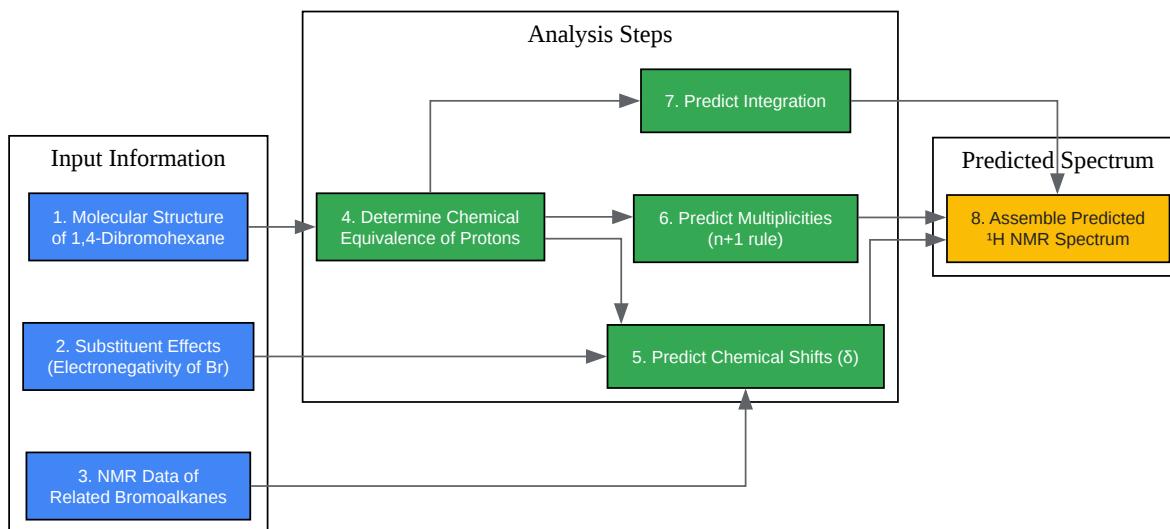
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
- Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 to 1024 or more, depending on the sample concentration, due to the low natural abundance of ^{13}C .
- Temperature: Typically room temperature (e.g., 298 K).

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.
- Identify the chemical shifts of the carbon signals in the ^{13}C NMR spectrum.

Logical Workflow for ^1H NMR Spectral Prediction

The following diagram illustrates the logical steps involved in predicting the ^1H NMR spectrum of **1,4-dibromohexane**.

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Caption: Logical workflow for the prediction of the ^1H NMR spectrum of **1,4-dibromohexane**.

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